N-butyl-3,4-dihydroquinolin-2-amine
Description
N-butyl-3,4-dihydroquinolin-2-amine is a tetrahydroquinoline derivative characterized by a partially saturated quinoline ring system. The compound features a butyl alkyl chain attached to the nitrogen atom at position 2 of the dihydroquinoline scaffold. The structural flexibility of the dihydroquinoline core allows for diverse substitutions, which modulate physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-butyl-3,4-dihydro-1H-quinolin-2-imine |
InChI |
InChI=1S/C13H18N2/c1-2-3-10-14-13-9-8-11-6-4-5-7-12(11)15-13/h4-7H,2-3,8-10H2,1H3,(H,14,15) |
InChI Key |
FWUTXPDKCCFFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1CCC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Catalytic Annulation of α,β-Unsaturated N-Arylamides
This method involves constructing the dihydroquinoline ring system via annulation, followed by N-alkylation with butyl groups.
- Annulation : α,β-Unsaturated N-arylamides undergo cyclization using catalysts like palladium or nickel complexes to form the dihydroquinoline core.
- N-Alkylation : The amine group is alkylated with 1-bromobutane or butyl chloride in the presence of a base (e.g., K₂CO₃ or NaH).
- Solvents: DMF, acetonitrile, or toluene.
- Temperature: 60–100°C for alkylation; room temperature for cyclization.
- Catalysts: Transition metals (Pd, Ni) or phase-transfer agents.
Yield : 70–89% after purification by silica gel chromatography.
Nucleophilic Substitution of Chlorinated Intermediates
A two-step approach starting from chlorinated dihydroquinoline precursors.
- Chlorination : 3,4-Dihydroquinolin-2(1H)-one is treated with phosphorus oxychloride (POCl₃) to form 2,4-dichloro-3-nitroquinoline.
- Amination : Reaction with n-butylamine in the presence of triethylamine (Et₃N) at 70°C yields the target compound.
- Excess butylamine (1.5–2.0 eq) improves conversion.
- Polar aprotic solvents (e.g., DMF) enhance reactivity.
Yield : 65–80% after recrystallization.
Reductive Amination of Ketone Precursors
This method employs reductive amination to introduce the butyl group.
Steps :
- Synthesis of 3,4-Dihydroquinolin-2-one : Prepared via Friedländer condensation.
- Reductive Amination : The ketone is reacted with n-butylamine and a reducing agent (NaBH₄ or NaBH₃CN) in methanol.
- Temperature: 0°C to room temperature.
- pH: Controlled using acetic acid.
Yield : 50–75%.
Continuous Flow Synthesis for Industrial Scale-Up
Industrial protocols prioritize efficiency using continuous flow reactors.
Process :
- Microreactor Setup : Combines annulation and alkylation in a single flow system.
- Advantages : Improved heat transfer, reduced reaction time (2–4 hours), and higher purity (>95%).
- Flow rate: 0.5–1.0 mL/min.
- Catalysts: Heterogeneous catalysts (e.g., immobilized Pd on carbon).
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Conditions | Scalability |
|---|---|---|---|---|
| Catalytic Annulation | PdCl₂, 1-bromobutane | 70–89 | 60–100°C, DMF | High (industrial) |
| Nucleophilic Substitution | POCl₃, n-butylamine | 65–80 | 70°C, Et₃N | Moderate |
| Reductive Amination | NaBH₄, n-butylamine | 50–75 | 0°C to RT, MeOH | Low |
| Continuous Flow | Immobilized Pd, alkyl halide | 85–95 | Flow reactor, 2–4 hours | High (industrial) |
Challenges and Optimization Insights
- Purity Issues : Byproducts from over-alkylation are common; silica gel chromatography or recrystallization (petroleum ether/EtOAC) is essential.
- Catalyst Cost : Transition metal catalysts increase expenses; recent studies suggest iron-based alternatives for cost reduction.
- Green Chemistry : Solvent-free conditions or water-mediated reactions are under exploration to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3,4-dihydroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
N-butyl-3,4-dihydroquinolin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-butyl-3,4-dihydroquinolin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, particularly the D2 receptor, which plays a crucial role in neurological processes . The compound’s ability to cross the blood-brain barrier and its low cytotoxicity make it a promising candidate for further research in neuropharmacology.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Dihydroquinoline Core
(a) N-propyl-3,4-dihydroquinolin-2-amine (Compound 55)
- Structure : Differs from the target compound by having a propyl group instead of a butyl chain at the N-2 position.
- Synthesis: Synthesized via methods outlined in Cardiff University’s organic synthesis protocols, suggesting shared synthetic pathways with the target compound .
(b) 1-butyl-N-ethyl-3,4-dihydro-2H-quinolin-4-amine
- Structure : Features a butyl group at position 1 and an ethyl group at the N-4 amine, contrasting with the target compound’s N-2 butyl substitution.
- Key Differences :
Functional Group Modifications
(a) 1-hexanoyl-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
- Structure: Incorporates a hexanoyl (6-carbon acyl) group at position 1, a methyl group at position 2, and a phenyl substituent at the N-4 amine.
- Key Differences: Acyl vs. Phenyl Substituent: The aromatic phenyl group may enhance π-π stacking interactions in biological targets but could also increase metabolic susceptibility .
(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure: A pyridine-amine hybrid with a benzodioxin ring and dimethylaminomethylphenyl group.
- Key Differences: Heterocyclic Complexity: The benzodioxin and pyridine rings diverge significantly from the dihydroquinoline scaffold, likely conferring distinct electronic and steric profiles . Research Use: Explicitly noted as non-validated for medical applications, highlighting its exploratory status compared to more established analogs .
Structural and Functional Implications
Alkyl Chain Length and Lipophilicity
- Butyl vs.
- Hexanoyl vs. Butyl: The hexanoyl group in ’s compound introduces polarizability but may reduce metabolic stability due to esterase susceptibility .
Substituent Position and Bioactivity
- N-2 vs. N-4 Amine Substitution : The N-2 position in the target compound may favor specific binding conformations in enzyme active sites, whereas N-4 substituents (e.g., phenyl in ) could alter binding kinetics .
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